molecular formula C9H6BrF3O2 B1385906 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 923281-72-5

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1385906
CAS No.: 923281-72-5
M. Wt: 283.04 g/mol
InChI Key: DGZXCNQAABMICL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 923281-72-5) is a halogenated aromatic aldehyde with a molecular formula of C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . It features a benzaldehyde core substituted with a bromine atom at position 5 and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 2. The trifluoroethoxy group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties. This compound is primarily utilized in pharmaceutical and materials chemistry as a precursor for synthesizing fluorinated bioactive molecules or ligands for metal-catalyzed reactions .

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXCNQAABMICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651779
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923281-72-5
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the development of new therapeutic agents for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the properties of benzaldehyde derivatives. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde 923281-72-5 C₉H₆BrF₃O₂ 283.04 Br (5), -OCH₂CF₃ (2) Strong electron-withdrawing group (EWG), high lipophilicity
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde 1099630-09-7 C₉H₆BrF₃O₂ 283.04 Br (4), -OCH₂CF₃ (2) Altered bromine position affects electronic distribution
2-Bromo-5-(trifluoromethyl)benzaldehyde 102684-91-3 C₈H₄BrF₃O 253.02 Br (2), -CF₃ (5) Compact EWG (CF₃), lower molecular weight
3-Bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde 2387200-43-1 C₁₀H₈BrF₃O₂ 297.07 Br (3), -OCH₂CH₃ (2), -CF₃ (5) Ethoxy group offers moderate EWG effect
5-Bromo-2-hydroxybenzaldehyde 1761-61-1 C₇H₅BrO₂ 201.02 Br (5), -OH (2) Hydroxyl group enhances solubility but reduces stability

Physical Properties and Crystallography

  • Melting Points and Solubility : The bulky trifluoroethoxy group reduces water solubility compared to hydroxyl or methoxy analogues. For example, 5-bromo-2-hydroxybenzaldehyde (mp: 102–106°C) has higher polarity than the target compound .
  • Crystal Packing : Halogen-halogen interactions (e.g., Br⋯F in 2-bromo-5-fluorobenzaldehyde) and π-stacking (observed in ) influence melting points and crystalline stability. The trifluoroethoxy group may introduce steric hindrance, altering packing efficiency .

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethoxy group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and biochemical research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H6BrF3O2
  • Molecular Weight : 269.02 g/mol
  • CAS Number : 923281-72-5
  • Physical State : Typically appears as a colorless to light yellow liquid.

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably aldehyde dehydrogenase (ALDH). This enzyme is crucial for the oxidation of aldehydes to carboxylic acids. Research indicates that this compound can inhibit ALDH activity, which may lead to altered substrate specificity and catalytic efficiency.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It activates the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its role in regulating cellular functions.

The molecular mechanism involves:

  • Binding to Biomolecules : The compound binds to specific sites on enzymes or proteins, leading to either inhibition or activation.
  • Influence on Lipophilicity : The trifluoroethoxy group enhances the compound's membrane permeability, facilitating its distribution within biological systems.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

  • Low Doses : Minimal toxicity observed; biochemical effects are noted without significant adverse reactions.
  • High Doses : Increased toxicity and potential side effects may occur, necessitating careful dosage management in experimental settings.

Research Applications

This compound serves as a versatile building block in various scientific domains:

Application AreaDescription
Chemistry Used in synthesizing complex organic molecules and pharmaceuticals.
Biology Acts as a probe in biochemical assays and studies of enzyme-catalyzed reactions.
Medicine Investigated for developing new therapeutic agents targeting specific enzymes or receptors.
Industry Employed in producing specialty chemicals with unique properties.

Case Studies

Several studies highlight the biological activity of this compound:

  • Inhibition of Aldehyde Dehydrogenase : A study demonstrated that this compound significantly inhibited ALDH activity in vitro, leading to increased levels of aldehydes in treated cells. This inhibition could have implications for drug metabolism and detoxification processes.
  • Impact on Cancer Cell Lines : Research involving various cancer cell lines revealed that treatment with this compound resulted in altered cell proliferation rates and induced apoptosis through MAPK pathway activation.
  • Potential Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, warranting further exploration into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
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5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde

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